Cryptonin

Description

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

GLLNGLALRLGKRALKKIIKRLCR |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Potential of Cryptotanshinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

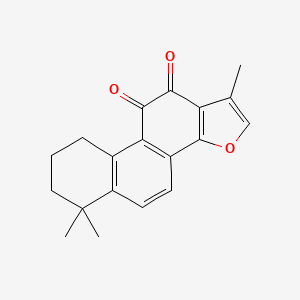

Cryptotanshinone (B1669641) (CTS), a quinoid diterpene extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention in recent years for its diverse pharmacological activities. Traditionally used in Chinese medicine for various ailments, modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects. This technical guide provides an in-depth overview of the therapeutic potential of Cryptotanshinone, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular-protective properties. Detailed experimental methodologies and quantitative data are presented to support further research and drug development efforts.

Core Therapeutic Effects and Mechanisms of Action

Cryptotanshinone exerts its therapeutic effects by modulating a multitude of cellular signaling pathways. The following sections detail its primary activities and the associated molecular targets.

Anti-Cancer Effects

Cryptotanshinone has demonstrated potent anti-cancer activity across a range of malignancies by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis and angiogenesis.

Key Signaling Pathways Involved in Anti-Cancer Effects:

-

STAT3 Signaling Pathway: Cryptotanshinone is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] It directly inhibits the phosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation.[1][3] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Survivin, Cyclin D1, and c-Myc.[3][4]

-

PI3K/Akt/mTOR Signaling Pathway: CTS effectively suppresses the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, a critical regulator of cell growth and survival.[6][7][8][9] By inhibiting this pathway, Cryptotanshinone leads to decreased expression of Cyclin D1 and reduced phosphorylation of the Retinoblastoma (Rb) protein, resulting in cell cycle arrest at the G0/G1 phase.[8] Downstream effectors of this pathway, including NF-κB and GSK-3β, are also modulated by CTS.[6][10]

-

NF-κB Signaling Pathway: Cryptotanshinone inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammation and cancer.[11][12][13] It prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory and pro-survival genes.[11]

Quantitative Data: In Vitro Cytotoxicity of Cryptotanshinone

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| DU145 | Prostate Cancer | ~7 | 48 | [6] |

| A498 | Renal Cell Carcinoma | Not specified | - | [1] |

| 786-O | Renal Cell Carcinoma | Not specified | - | [1] |

| ACHN | Renal Cell Carcinoma | Not specified | - | [1] |

| EC109 | Esophageal Squamous Cell Carcinoma | 2.57 | 72 | |

| CAES17 | Esophageal Squamous Cell Carcinoma | 10.07 | 72 | |

| HCT-116 | Colorectal Cancer | Not specified | 24 | [6] |

| SW480 | Colorectal Cancer | Not specified | - | [5] |

| LoVo | Colorectal Cancer | Not specified | - | [5] |

| SGC7901 | Gastric Cancer | Not specified | - | [4] |

| MKN45 | Gastric Cancer | Not specified | - | [4] |

| HGC27 | Gastric Cancer | Not specified | - | [4] |

| HCCC-9810 | Cholangiocarcinoma | Not specified | - | [10] |

| RBE | Cholangiocarcinoma | Not specified | - | [10] |

| HeLa | Cervical Cancer | >25 | Not specified | [2] |

| MCF-7 | Breast Cancer | >25 | Not specified | [2] |

| A2780 | Ovarian Cancer | 11.39 | 24 | |

| A2780 | Ovarian Cancer | 8.49 | 48 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.11 | Not specified |

Anti-Inflammatory Effects

Cryptotanshinone exhibits significant anti-inflammatory properties primarily through the modulation of the NF-κB and Nrf2 signaling pathways.

Key Signaling Pathways Involved in Anti-Inflammatory Effects:

-

NF-κB Signaling Pathway: As mentioned previously, CTS inhibits NF-κB activation, leading to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[11][13]

-

Nrf2/HO-1 Signaling Pathway: Cryptotanshinone activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[14][15][16][17] This leads to the upregulation of downstream antioxidant enzymes like Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect cells from oxidative stress and inflammation.[14][15][16] The activation of the Nrf2 pathway by CTS has been shown to be mediated, at least in part, by the PI3K/Akt signaling pathway.[17]

Neuroprotective Effects

Cryptotanshinone has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury and neurodegenerative diseases.

Key Mechanisms in Neuroprotection:

-

Activation of Nrf2/HO-1 Pathway: The antioxidant and anti-inflammatory effects mediated by the Nrf2/HO-1 pathway contribute significantly to its neuroprotective properties by mitigating oxidative stress and neuronal apoptosis following ischemic events.[16]

-

PI3K/Akt Pathway Activation: In contrast to its inhibitory role in cancer cells, Cryptotanshinone can activate the PI3K/Akt pathway in neurons, promoting cell survival and protecting against glutamate-induced neurotoxicity.[9]

Cardiovascular Protective Effects

Cryptotanshinone has shown potential in protecting against cardiovascular diseases such as atherosclerosis and myocardial infarction.

Key Mechanisms in Cardiovascular Protection:

-

Inhibition of Inflammation: By inhibiting the NF-κB pathway, Cryptotanshinone reduces the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells, key events in the development of atherosclerosis.

-

Reduction of Oxidative Stress: The activation of the Nrf2/HO-1 pathway by Cryptotanshinone helps to mitigate oxidative stress in the cardiovascular system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Cryptotanshinone's therapeutic effects.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Cryptotanshinone on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Cryptotanshinone in complete medium. A typical concentration range is 0.1 µM to 100 µM. A vehicle control (DMSO) should be included. Replace the medium in the wells with 100 µL of the Cryptotanshinone dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Protein Phosphorylation (e.g., STAT3, Akt)

This protocol is used to assess the effect of Cryptotanshinone on the phosphorylation state of key signaling proteins.

-

Cell Lysis: After treatment with Cryptotanshinone, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., phospho-STAT3 Tyr705, phospho-Akt Ser473) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by Cryptotanshinone.

-

Cell Treatment: Treat cells with Cryptotanshinone at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately on a flow cytometer. This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

NF-κB Luciferase Reporter Assay

This protocol is used to measure the effect of Cryptotanshinone on NF-κB transcriptional activity.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Compound Treatment: After 24 hours, treat the cells with Cryptotanshinone for a specified duration.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 6 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

ELISA for Inflammatory Cytokines (TNF-α, IL-6)

This protocol is used to quantify the effect of Cryptotanshinone on the secretion of pro-inflammatory cytokines.

-

Cell Culture and Treatment: Culture cells (e.g., macrophages or endothelial cells) and treat them with Cryptotanshinone for a specified time before or concurrently with a pro-inflammatory stimulus (e.g., LPS or TNF-α).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

In Vivo Model of Myocardial Infarction (Left Anterior Descending Coronary Artery Ligation)

This protocol describes a model to evaluate the cardioprotective effects of Cryptotanshinone in vivo.

-

Animal Model: Use adult male mice (e.g., C57BL/6).

-

Anesthesia and Intubation: Anesthetize the mice and perform endotracheal intubation for mechanical ventilation.

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

-

-

Compound Administration: Administer Cryptotanshinone (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and time schedule (e.g., before or after LAD ligation).

-

Post-operative Care: Close the chest and allow the animal to recover.

-

Endpoint Analysis: After a specified period (e.g., 24 hours or several weeks), euthanize the animals and harvest the hearts for analysis, which may include:

-

Infarct size measurement: Using TTC staining.

-

Histological analysis: To assess inflammation and fibrosis.

-

Echocardiography: To evaluate cardiac function.

-

Western blot or qPCR: To analyze the expression of relevant proteins and genes in the heart tissue.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

Caption: Inhibition of the STAT3 signaling pathway by Cryptotanshinone.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Cryptotanshinone.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Cryptotanshinone.

Caption: General experimental workflow for in vitro studies of Cryptotanshinone.

Conclusion and Future Directions

Cryptotanshinone is a promising natural compound with multifaceted therapeutic potential, particularly in the fields of oncology, inflammation, and neuroprotection. Its ability to modulate key signaling pathways such as STAT3, PI3K/Akt/mTOR, and Nrf2 underscores its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals.

Further research is warranted to fully elucidate the intricate molecular mechanisms of Cryptotanshinone and to explore its efficacy and safety in clinical settings. While no clinical trials are currently investigating Cryptotanshinone specifically, the related compound Tanshinone IIA is the subject of several clinical trials, suggesting a potential path forward for Cryptotanshinone.[6] Future studies should focus on optimizing its bioavailability, conducting comprehensive preclinical toxicology studies, and designing well-controlled clinical trials to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryptotanshinone Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryptotanshinone regulates gut microbiota and PI3K-AKT pathway in rats to alleviate CUMS induced depressive symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. journals.viamedica.pl [journals.viamedica.pl]

- 15. Cryptotanshinone ameliorates hemorrhagic shock-induced liver injury via activating the Nrf2 signaling pathway | Han | Folia Histochemica et Cytobiologica [journals.viamedica.pl]

- 16. scielo.br [scielo.br]

- 17. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cryptotanshinone Signaling Pathways in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptotanshinone (B1669641) (CPT), a quinoid diterpene extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects.[1][2][3] A primary mechanism underlying its antitumor efficacy is the induction of apoptosis, or programmed cell death, in a wide array of cancer cells.[4][5] This technical guide provides an in-depth exploration of the core signaling pathways that CPT modulates to initiate and execute the apoptotic program. It is designed to serve as a comprehensive resource for researchers and professionals involved in oncology and drug development, offering detailed pathway diagrams, summaries of quantitative data, and key experimental protocols.

Core Signaling Pathways

CPT exerts its pro-apoptotic effects by targeting multiple, often interconnected, signaling cascades. The primary pathways identified include the STAT3, PI3K/Akt, and MAPK signaling networks, along with the induction of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and triggering of endoplasmic reticulum (ER) stress.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently over-activated in many human cancers, where it promotes proliferation, survival, and angiogenesis.[1][6] CPT has been identified as a potent inhibitor of the STAT3 pathway.[1][5][7] It directly suppresses the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation.[1] This inhibition prevents STAT3 dimerization and its subsequent translocation into the nucleus, thereby blocking the transcription of its downstream target genes.[1][8] These target genes include key anti-apoptotic proteins like Bcl-2, Bcl-xL, survivin, and Mcl-1, as well as cell cycle regulators like Cyclin D1.[1][6] By downregulating these survival signals, CPT shifts the cellular balance towards apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers, leading to the suppression of apoptosis.[2][3] CPT has been shown to inhibit this pathway effectively.[2][9] It can suppress the phosphorylation of both PI3K and its downstream effector Akt.[9][10] In some contexts, this inhibition is achieved by inducing the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[2] The inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic factors like GSK-3β and FOXO1.[3][11] Furthermore, the inhibition extends to the mammalian target of rapamycin (B549165) (mTOR), a key downstream component of the Akt pathway, leading to reduced expression of proteins like cyclin D1 and preventing cell cycle progression.[12][13]

References

- 1. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryptotanshinone Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway [jcancer.org]

- 3. mdpi.com [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryptotanshinone inhibits proliferation and induces apoptosis of breast cancer MCF-7 cells via GPER mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]

- 11. Cryptotanshinone inhibits proliferation and induces apoptosis via mitochondria-derived reactive oxygen species involving FOXO1 in estrogen receptor-negative breast cancer Bcap37 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Cryptotanshinone: A Technical Guide to its Pharmacological Properties

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Cryptotanshinone (B1669641) (CTS), a primary lipophilic diterpenoid quinone extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its extensive therapeutic properties.[1][2][3] Traditionally used in Chinese medicine for cardiovascular ailments, modern pharmacological studies have unveiled a broader spectrum of activities, including potent anti-cancer, neuroprotective, anti-inflammatory, and metabolic regulatory effects.[1][4][5] This technical guide provides an in-depth review of the pharmacological properties of Cryptotanshinone, focusing on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. Key signaling pathways are visualized to offer a clear understanding of its therapeutic potential in drug discovery and development.

Introduction

Cryptotanshinone ((R)-1,2,6,7,8,9-hexahydro-1,6,6-trimethyl-phenanthro[1,2-b]furan-10,11-dione) is a key bioactive constituent of Danshen, a herb widely used in Asia for treating cardiovascular and cerebrovascular diseases.[3][6][7] Its diverse pharmacological activities stem from its ability to modulate a multitude of cellular signaling pathways.[1][3][6] This document synthesizes current research to serve as a comprehensive resource, detailing the pharmacokinetics, multifaceted pharmacological effects, and underlying molecular mechanisms of CTS.

Pharmacokinetics and Metabolism

The clinical application of Cryptotanshinone is challenged by its pharmacokinetic profile, primarily its poor oral bioavailability.[1] However, its potential as a therapeutic agent continues to drive research into overcoming these limitations.

Absorption and Bioavailability:

-

In vitro Caco-2 cell bidirectional transport assays indicate poor gastrointestinal absorption, with Papp (a→b) of 0.98×10⁻⁶ cm/s and Papp (b→a) of 8.36×10⁻⁶ cm/s.[1]

-

Human trials show that after oral administration of a capsule containing 88 mg of CTS, blood levels remained below 88 ng/mL over 24 hours, confirming low oral absorption.[1]

-

The half-life (t1/2) of CTS has been reported as 5.3-7.4 hours in rats and 6.0-10.0 hours in dogs.[5]

Distribution:

-

Studies on oral administration in animals show that 48 hours post-administration, CTS distribution is highest in the liver, followed by the lung, prostate, kidney, heart, plasma, spleen, and brain.[1]

Metabolism:

-

CTS is known to interact with major drug-metabolizing enzyme systems. It can inhibit the activity of cytochrome P450 (CYP) enzymes and induce the expression of UDP-glucuronosyltransferase (UGT) genes.[1] This necessitates caution regarding drug-drug interactions, as exemplified by its ability to inhibit warfarin (B611796) metabolism, thereby increasing its concentration and duration of action.[1][8]

-

To date, 45 metabolites of CTS have been identified.[1]

Improving Bioavailability:

-

Research indicates that synergistic effects with other active ingredients of S. miltiorrhiza can enhance the oral absorption of CTS.[1][8]

-

The synthesis of more polar CTS derivatives is another strategy being explored to improve its bioavailability and biological activity.[1]

Table 1: Pharmacokinetic Properties of Cryptotanshinone

| Parameter | Value | Species/Model | Reference |

| Permeability (Papp a→b) | 0.98 x 10⁻⁶ cm/s | Caco-2 cells | [1] |

| Permeability (Papp b→a) | 8.36 x 10⁻⁶ cm/s | Caco-2 cells | [1] |

| Half-life (t1/2) | 5.3 - 7.4 h | Rats | [5] |

| Half-life (t1/2) | 6.0 - 10.0 h | Dogs | [5] |

Anti-Cancer Properties

Cryptotanshinone has demonstrated significant anti-tumor activity across a wide range of cancers, including those of the prostate, breast, lung, liver, pancreas, and kidney.[9] Its anticancer effects are pleiotropic, targeting cell proliferation, apoptosis, metastasis, and metabolism through the modulation of numerous signaling pathways.[1][4]

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

CTS potently inhibits the growth of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cell type.[5][9]

-

Mechanism: This is achieved by down-regulating key cell cycle proteins. For instance, in renal cell carcinoma, CTS down-regulates CyclinD1, C-MYC, MEKK2, and HGF.[9] In other cancers, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4).[8] The inhibition of the mTOR pathway by CTS leads to suppressed cyclin D1 expression and retinoblastoma (Rb) protein phosphorylation, further contributing to cell cycle arrest.[10]

Induction of Apoptosis

CTS induces programmed cell death in cancer cells through various mechanisms.

-

Mechanism: A key mechanism is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][9] CTS inhibits the phosphorylation of STAT3 at Tyr705, preventing its nuclear translocation and the transcription of anti-apoptotic target genes like Bcl-2 and Survivin.[9] Concurrently, it elevates the levels of pro-apoptotic proteins such as Cleaved-Caspase-3 and Bax.[9][11] CTS also induces apoptosis by activating the PI3K/Akt/NF-κB pathway and modulating the Bax/Bcl-2 ratio.[8] Furthermore, it can trigger apoptosis through the accumulation of reactive oxygen species (ROS) which in turn activates MAPK and AKT signaling pathways.[7]

Modulation of Key Signaling Pathways in Cancer

The anti-cancer efficacy of CTS is rooted in its ability to target multiple critical signaling hubs.

-

JAK/STAT Pathway: CTS is a potent inhibitor of STAT3, a key oncoprotein.[9] It blocks STAT3 phosphorylation, dimerization, and nuclear translocation, thereby inhibiting the expression of downstream genes involved in proliferation and survival.[9] The IC50 value for STAT3 inhibition by CTS has been reported as 4.6 μM.[12]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and proliferation and is frequently dysregulated in cancer. CTS inhibits this pathway in liver, breast, colorectal, and lung cancers.[1][8] It can prevent the binding of S6K1 to the mTOR/Raptor complex, specifically suppressing mTORC1 signaling.[13]

-

MAPK Pathway: CTS modulates the MAPK pathway, including ERK, JNK, and p38, to induce apoptosis and inhibit proliferation in various cancer cells.[1][7]

Inhibition of Cancer Metabolism

CTS disrupts the altered metabolism of cancer cells, particularly their reliance on glycolysis (the Warburg effect).

-

Mechanism: It inhibits the expression of key glycolysis-related proteins, including GLUT1, LDHA, HK2, and PKM2.[1][2] In ovarian cancer, CTS inhibits glucose uptake and lactate (B86563) production by targeting the STAT3/SIRT3/HIF-1α signaling pathway.[14] It also activates AMPK, a crucial energy sensor, which further inhibits glycolysis.[1]

Table 2: In Vitro Anti-proliferative Activity (IC50) of Cryptotanshinone

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | 3.5 | [10] |

| Rh30 | Rhabdomyosarcoma | 5.1 | [10] |

| DU145 | Prostate Cancer | 5.2 ([³H]thymidine assay) | [10] |

| Rh30 | Rhabdomyosarcoma | 8.5 ([³H]thymidine assay) | [10] |

| BAECs | Bovine Aortic Endothelial Cells | 10.0 (Anti-angiogenic) | [5] |

| HeLa | Cervical Cancer | > 17.55 | [15] |

| MCF-7 | Breast Cancer | > 16.97 | [15] |

Cardiovascular Protective Effects

CTS demonstrates significant protective effects on the cardiovascular system, targeting processes like ischemia-reperfusion injury, cardiac remodeling, and atherosclerosis.[1]

-

Ischemia/Reperfusion (I/R) Injury: CTS mitigates myocardial damage from I/R by downregulating the ERK and NF-κB pathways, inhibiting oxidative stress (reducing ROS and MDA), and suppressing apoptosis by increasing Bcl-2 expression.[8][16]

-

Cardiac Hypertrophy and Fibrosis: CTS alleviates cardiac hypertrophy and fibrosis by inhibiting the STAT3 and TGF-β/SMAD3 signaling pathways.[17] It also downregulates the expression of p38/MAPK and Smad signaling.[8]

-

Atherosclerosis: In ApoE-deficient mice, CTS significantly attenuates atherosclerotic plaque formation.[18] This effect is independent of serum lipid levels and is attributed to its anti-inflammatory properties, including the reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inhibition of the LOX-1 receptor and NF-κB activation.[18]

Neuroprotective Properties

CTS can cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.[19][20] Its neuroprotective effects are largely attributed to its anti-inflammatory and antioxidant activities.

-

Cerebral Ischemia-Reperfusion: CTS reduces cerebral infarct volume and neurological deficits in mouse models of stroke.[21] It protects neurons from oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury by inhibiting apoptosis and blocking the MAPK signaling pathway.[22]

-

Neuroinflammation: CTS attenuates the inflammatory response of microglial cells by activating the Nrf2/HO-1 signaling pathway, which is regulated by PI3K/Akt.[19] This leads to a reduction in pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[19]

-

Neurodegenerative Diseases: In models of Parkinson's disease, CTS shows neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction.[23] It promotes the nuclear translocation of NRF2, a key regulator of the antioxidant response.[23]

Anti-inflammatory and Other Activities

CTS exhibits broad anti-inflammatory effects and modulates metabolic pathways, suggesting its utility in a range of other diseases.

-

Anti-inflammatory Effects: CTS exerts anti-inflammatory effects by inhibiting the TLR4/NF-κB pathway.[19] In models of neuropathic pain, it reduces the production of IL-6, IL-1β, and TNF-α by suppressing PI3K/Akt signaling.[24]

-

Metabolic Diseases: In animal models of Polycystic Ovary Syndrome (PCOS), CTS can reverse reproductive and metabolic disturbances by downregulating the expression of CYP17 and the androgen receptor (AR).[25] It also shows potential for treating obesity by activating AMPK, which promotes the activity of brown adipose tissue (BAT).[26]

-

Hepatoprotective Effects: CTS attenuates ethanol-induced liver injury by activating AMPK/SIRT1 and Nrf2 signaling pathways, which helps to reduce hepatic steatosis, oxidative stress, and inflammation.[27]

Experimental Protocols and Methodologies

The pharmacological properties of Cryptotanshinone have been elucidated through a variety of standard in vitro and in vivo experimental models.

Key In Vitro Assays

-

Cell Viability and Proliferation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the inhibitory effect of CTS on cancer cell growth.[12] The [³H]thymidine incorporation assay is also used to confirm anti-proliferative effects.[10]

-

Apoptosis Detection: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9] Western blotting is used to measure the expression levels of apoptosis-related proteins like Caspase-3, PARP, Bcl-2, and Bax.[9][22]

-

Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after CTS treatment is analyzed by flow cytometry after staining with Propidium Iodide.[9]

-

Protein Expression and Phosphorylation: Western blotting is the primary method to detect changes in the total levels and phosphorylation status of key signaling proteins (e.g., STAT3, Akt, ERK, p38) in response to CTS.[9][24]

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is employed to measure the mRNA expression levels of target genes affected by CTS, such as those involved in inflammation or metabolism.[24]

-

Anti-Angiogenesis Assays: The effect of CTS on angiogenesis is often studied using bovine aortic endothelial cells (BAECs), assessing the inhibition of bFGF-stimulated invasion and tube formation.[5][28]

Key In Vivo Models

-

Cancer Xenograft Models: To evaluate the in vivo anti-tumor efficacy of CTS, human cancer cells (e.g., A498 renal cancer cells, U87 glioma cells) are subcutaneously or intracerebrally implanted into immunodeficient mice (e.g., nude mice).[9][20] Tumor volume and animal body weight are monitored throughout the treatment period.[7][9]

-

Cerebral Ischemia Models: The transient middle cerebral artery occlusion (tMCAO) model in mice or rats is used to mimic ischemic stroke and evaluate the neuroprotective effects of CTS.[21][29] Outcomes are measured by neurological deficit scores and infarct volume analysis.[21]

-

Atherosclerosis Models: Apolipoprotein E-deficient (ApoE-/-) mice fed a high-cholesterol diet are a standard model for studying atherosclerosis.[18] The effect of CTS is assessed by quantifying atherosclerotic plaque formation in the aorta.[18]

-

Neuropathic Pain Models: The chronic constriction injury (CCI) model in rats, where the sciatic nerve is loosely ligated, is used to induce neuropathic pain.[24] Pain behaviors are assessed using tests for mechanical and thermal sensitivity.[24]

Conclusion and Future Directions

Cryptotanshinone is a pharmacologically diverse natural compound with significant therapeutic potential against a wide array of complex diseases, most notably cancer, cardiovascular disorders, and neurological conditions. Its pleiotropic effects are a result of its ability to modulate multiple key cellular signaling pathways, including JAK/STAT3, PI3K/Akt/mTOR, MAPK, and Nrf2/HO-1. While preclinical in vitro and in vivo data are compelling, the clinical translation of Cryptotanshinone faces hurdles, primarily its low oral bioavailability and potential for drug interactions.

Future research should focus on:

-

Optimizing Delivery: Developing novel formulations, such as nanoparticles or inclusion complexes, and synthesizing more soluble derivatives to enhance bioavailability.

-

Clinical Validation: Conducting well-designed clinical trials to establish the safety and efficacy of Cryptotanshinone in human subjects for its most promising indications.

-

Target Identification: Further elucidating its direct molecular targets to better understand its mechanisms of action and identify biomarkers for patient stratification.

-

Combination Therapies: Exploring synergistic effects when combined with existing chemotherapeutic agents or other targeted therapies to enhance efficacy and overcome drug resistance.[4]

References

- 1. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review [frontiersin.org]

- 3. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryptotanshinone: A review of its pharmacology activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]

- 8. dovepress.com [dovepress.com]

- 9. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryptotanshinone from Salviae miltiorrhizae radix inhibits sodium-nitroprusside-induced apoptosis in neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cryptotanshinone Prevents the Binding of S6K1 to mTOR/Raptor Leading to the Suppression of mTORC1-S6K1 Signaling Activity and Neoplastic Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cryptotanshinone Attenuated Pathological Cardiac Remodeling In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cryptotanshinone, an orally bioactive herbal compound from Danshen, attenuates atherosclerosis in apolipoprotein E‐deficient mice: role of lectin‐like oxidized LDL receptor‐1 (LOX‐1) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cryptotanshinone inhibits human glioma cell proliferation in vitro and in vivo through SHP-2-dependent inhibition of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cryptotanshinone reduces neurotoxicity induced by cerebral ischemia-reperfusion injury involving modulation of microglial polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cryptotanshinone Attenuates Oxygen-Glucose Deprivation/ Recovery-Induced Injury in an in vitro Model of Neurovascular Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective Effects of Cryptotanshinone in a Direct Reprogramming Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cryptotanshinone Reverses Reproductive and Metabolic Disturbances in PCOS Model Rats via Regulating the Expression of CYP17 and AR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cryptotanshinone promotes brown fat activity by AMPK activation to inhibit obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cryptotanshinone from the Salvia miltiorrhiza Bunge Attenuates Ethanol-Induced Liver Injury by Activation of AMPK/SIRT1 and Nrf2 Signaling Pathways [mdpi.com]

- 28. Cryptotanshinone but not tanshinone IIA inhibits angiogenesisin vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

Cryptotanshinone as a STAT3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated oncoprotein in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. This has positioned STAT3 as a prime target for novel cancer therapeutics. Cryptotanshinone (CT), a natural compound isolated from the root of Salvia miltiorrhiza Bunge, has emerged as a potent inhibitor of the STAT3 signaling pathway. This technical guide provides a comprehensive overview of Cryptotanshinone's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Cryptotanshinone exerts its anti-cancer effects primarily by inhibiting the phosphorylation of STAT3 at the critical tyrosine 705 residue, which is a key step in its activation.[1][2][3] This inhibition disrupts the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, leading to the downregulation of its target genes involved in cell cycle progression and apoptosis.[4][5] Preclinical studies in various cancer models have demonstrated that Cryptotanshinone can induce cell cycle arrest, promote apoptosis, and suppress tumor growth both in vitro and in vivo.[3][4] This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of Cryptotanshinone as a STAT3 inhibitor.

Mechanism of Action

Cryptotanshinone's primary mechanism as a STAT3 inhibitor involves the direct or indirect suppression of its activation and downstream signaling. The key molecular events are:

-

Inhibition of STAT3 Phosphorylation: CT potently inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a crucial event for its activation.[1][3] While the precise mechanism is still under investigation, evidence suggests both direct and indirect actions.

-

Direct Interaction with STAT3: Computational modeling and experimental data suggest that Cryptotanshinone may directly bind to the SH2 domain of the STAT3 protein.[5] This binding is thought to allosterically hinder the phosphorylation of Tyr705.

-

Inhibition of Upstream Kinases: Cryptotanshinone has also been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2), an upstream kinase responsible for STAT3 phosphorylation.[5] This dual-action mechanism contributes to its robust inhibition of STAT3 signaling.

-

Blockade of Dimerization and Nuclear Translocation: The inhibition of Tyr705 phosphorylation prevents the formation of STAT3 homodimers.[4][5] Consequently, the unphosphorylated STAT3 monomers cannot translocate to the nucleus to act as transcription factors.[3]

-

Downregulation of STAT3 Target Genes: By preventing the nuclear function of STAT3, Cryptotanshinone leads to the decreased expression of various STAT3 target genes that are critical for tumor progression. These include:

This cascade of events ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells with constitutively active STAT3.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of Cryptotanshinone as a STAT3 inhibitor from various preclinical studies.

Table 1: In Vitro Efficacy of Cryptotanshinone

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| DU145 | Prostate Cancer | Cell Proliferation | GI50 | 7 | [5] |

| HCT-116 | Colorectal Cancer | STAT3 Luciferase Reporter | IC50 | 4.6 | [5] |

| Hey | Ovarian Cancer | MTT Assay | IC50 | 18.4 | [1] |

| A2780 | Ovarian Cancer | MTT Assay | IC50 | 11.2 | [1] |

| K562 | Chronic Myeloid Leukemia | MTT Assay | IC50 | ~20 | |

| HeLa | Cervical Cancer | MTT Assay | IC50 | >25 | [7] |

| MCF-7 | Breast Cancer | MTT Assay | IC50 | >25 | [7] |

Table 2: In Vivo Efficacy of Cryptotanshinone

| Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |

| Renal Cell Carcinoma | A498 Xenograft (Mice) | Not specified | Significant suppression of tumorigenesis | [3] |

| Ovarian Cancer | Hey Xenograft (Mice) | 10 mg/kg, intraperitoneally | Obvious inhibition of tumor growth | [1] |

Table 3: Effect of Cryptotanshinone on Upstream Kinase

| Kinase | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| JAK2 | DU145 | In vitro kinase assay | IC50 | ~5 | [5] |

Detailed Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Cryptotanshinone on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cryptotanshinone (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

-

Prepare serial dilutions of Cryptotanshinone in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest Cryptotanshinone treatment.[1]

-

Remove the medium from the wells and add 100 µL of the Cryptotanshinone dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

-

After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for STAT3 Phosphorylation

This protocol is for assessing the effect of Cryptotanshinone on the phosphorylation of STAT3.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cryptotanshinone (dissolved in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9131 or #9134, diluted 1:1000 in 5% BSA in TBST), anti-STAT3, anti-β-actin (loading control).[1][9]

-

HRP-conjugated secondary antibody (e.g., Bio-Rad goat anti-rabbit IgG, diluted 1:1000 in 5% BSA in TBST).[9]

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.[1]

-

Treat the cells with various concentrations of Cryptotanshinone or vehicle control for the desired time (e.g., 2, 12, 24 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]

-

Determine the protein concentration of each lysate using the BCA assay.[4]

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.[4]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detect the signal using a chemiluminescent substrate and an imaging system.[1]

-

Strip the membrane and re-probe with antibodies against total STAT3 and β-actin to confirm equal protein loading.[1]

STAT3 Luciferase Reporter Assay

This protocol is for measuring the effect of Cryptotanshinone on STAT3 transcriptional activity.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

STAT3-responsive luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cryptotanshinone (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed cells in a 96-well or 24-well plate.

-

Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, treat the cells with various concentrations of Cryptotanshinone or vehicle control for an additional 6 to 24 hours.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.[5]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of STAT3 activity relative to the vehicle control.

Visualizations

Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

The Red Gold of Traditional Medicine: A Technical Guide to the Natural Sources and Extraction of Cryptotanshinone

For Researchers, Scientists, and Drug Development Professionals

Cryptotanshinone (B1669641), a lipophilic diterpenoid quinone, stands as a prominent bioactive compound isolated from the revered traditional Chinese medicine, Danshen. Esteemed for its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties, the demand for high-purity cryptotanshinone for research and drug development is escalating. This technical guide provides an in-depth exploration of the natural origins of cryptotanshinone and a comprehensive overview of the methodologies employed for its extraction and quantification.

Natural Sources of Cryptotanshinone

The primary and most commercially significant source of cryptotanshinone is the dried root of Salvia miltiorrhiza Bunge , a perennial plant belonging to the Lamiaceae family.[1][2] Commonly known as Danshen or Red Sage, this plant is indigenous to China and Japan. While other species of the Salvia genus, such as Salvia przewalskii and Salvia yunnanensis, have been reported to contain tanshinones, S. miltiorrhiza remains the principal source for industrial-scale extraction.

The concentration of cryptotanshinone varies significantly among different parts of the S. miltiorrhiza plant. The roots are the primary site of accumulation for lipophilic tanshinones, including cryptotanshinone. In contrast, the aerial parts, such as the stems, leaves, and flowers, contain negligible amounts of this compound.

Table 1: Distribution of Cryptotanshinone in Salvia miltiorrhiza

| Plant Part | Cryptotanshinone Content (mg/g dry weight) | Reference |

| Root | 0.839 - 8.1589 | [3][4] |

| Stem | Not Detected | [5] |

| Leaf | Not Detected | [5] |

| Flower | Not Detected | [5] |

The geographical origin and cultivation conditions of S. miltiorrhiza can also influence the concentration of its active constituents.

Extraction Methodologies for Cryptotanshinone

The lipophilic nature of cryptotanshinone dictates the use of organic solvents for its efficient extraction from the plant matrix. A variety of techniques, ranging from conventional solvent extraction to more advanced methods, have been developed to optimize the yield and purity of the extracted compound.

Table 2: Comparison of Different Extraction Methods for Cryptotanshinone from Salvia miltiorrhiza Root

| Extraction Method | Solvent | Key Parameters | Cryptotanshinone Yield (mg/g or % of dry weight) | Reference |

| Maceration | Methanol | Room temperature, 24 h | Not explicitly stated for cryptotanshinone alone | [1] |

| Heat Reflux | Ethanol (B145695) (95%) | 2 min | 0.23% | [1] |

| Sonication | Methanol:Water (80:20) with 0.5% acetic acid | Not specified | Similar to decoction | [1] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol (85%) | Solid-to-solvent ratio 1:20, 60°C, 300 rpm, 30 min | 1.78 mg/g | [6][7] |

| Ultrasound-Assisted Extraction (UAE) | L-proline-lactic acid (NaDES) | Solid-to-liquid ratio 100 mg/g, 50°C, 30 min | 0.839 mg/g | [4][8] |

| Microwave-Assisted Extraction (MAE) | Ethanol (95%) | Liquid/solid ratio 10:1, 2 min | 0.23% | [1] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 95% ethanol as co-solvent | Pressure 20 MPa, Temperature 45°C | Not explicitly stated for cryptotanshinone alone | [9] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with peanut oil modifier | Flow rate 3.23 L/min, Modifier conc. 52.21%, Pressure 38.50 MPa | 3.690 mg/g | [10] |

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques cited in the literature. These protocols are intended to serve as a starting point for researchers, and further optimization may be required based on the specific laboratory conditions and equipment.

Ultrasound-Assisted Extraction (UAE)

Objective: To extract cryptotanshinone from Salvia miltiorrhiza root powder using ultrasonic energy to enhance extraction efficiency.

Materials and Equipment:

-

Dried Salvia miltiorrhiza root powder (particle size 0.09 to 0.125 mm)

-

Ethanol (85%)

-

Ultrasonic bath or probe sonicator

-

Stirred batch extractor

-

Filter paper or centrifugation apparatus

-

Rotary evaporator

Procedure:

-

Weigh a known amount of dried Salvia miltiorrhiza root powder.

-

Add 85% ethanol to the root powder in a solid-to-solvent ratio of 1:20 (w/v).

-

Place the mixture in a stirred batch extractor equipped with an ultrasonic source.

-

Set the temperature to 60°C and the agitation speed to 300 rpm.

-

Apply ultrasonic irradiation for 30 minutes.

-

After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

-

Concentrate the liquid extract under reduced pressure using a rotary evaporator to obtain the crude extract containing cryptotanshinone.[6][7]

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract cryptotanshinone from Salvia miltiorrhiza root powder using microwave energy.

Materials and Equipment:

-

Dried Salvia miltiorrhiza root powder

-

Ethanol (95%)

-

Microwave extraction system

-

Extraction vessel

-

Filter paper

-

Rotary evaporator

Procedure:

-

Place a known amount of dried Salvia miltiorrhiza root powder into the microwave extraction vessel.

-

Add 95% ethanol at a liquid-to-solid ratio of 10:1 (v/g).

-

Secure the vessel in the microwave extraction system.

-

Apply microwave irradiation for 2 minutes.

-

After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.[1]

Supercritical Fluid Extraction (SFE)

Objective: To extract cryptotanshinone using environmentally friendly supercritical CO2 as the solvent, potentially with a modifier to enhance solubility.

Materials and Equipment:

-

Dried and powdered Salvia miltiorrhiza root

-

Supercritical fluid extraction system

-

High-pressure CO2 source

-

Co-solvent pump (if using a modifier)

-

Collection vessel

Procedure:

-

Load the extraction vessel with a known quantity of dried Salvia miltiorrhiza root powder.

-

Heat the extraction vessel to the desired temperature (e.g., 45°C).

-

Pressurize the system with CO2 to the desired extraction pressure (e.g., 20 MPa).

-

If using a co-solvent, introduce the modifier (e.g., 95% ethanol) at a specific flow rate.

-

Allow the supercritical fluid to pass through the packed bed of plant material for a set duration.

-

De-pressurize the fluid in the collection vessel, causing the cryptotanshinone to precipitate and separate from the CO2.

-

Collect the crude extract from the collection vessel.[9]

Signaling Pathways and Experimental Workflows

Cryptotanshinone exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways affected by cryptotanshinone and a general workflow for its extraction and analysis.

Caption: General workflow for the extraction and analysis of Cryptotanshinone.

Caption: Inhibition of the STAT3 signaling pathway by Cryptotanshinone.[11][12][13][14][15]

Caption: Modulation of the PI3K/Akt signaling pathway by Cryptotanshinone.[16][17]

Caption: Regulation of the MAPK signaling pathway by Cryptotanshinone.[17][18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction of Tanshinone IIA and Cryptotanshinone from the Rhizome ofSalvia miltiorrhizaBunge: Kinetics and Modeling | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cryptotanshinone inhibits constitutive signal transducer and activator of transcription 3 function through blocking the dimerization in DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cryptotanshinone Activates p38/JNK and Inhibits Erk1/2 Leading to Caspase-Independent Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Cryptotanshinone: A Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptotanshinone (B1669641) (CTS), a primary lipophilic diterpenoid extracted from the root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its potent pharmacological activities.[1][2][3] Traditionally used in Asian medicine for various ailments, recent research has illuminated its significant anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying cryptotanshinone's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for key assays, and visualizes complex signaling cascades and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Cryptotanshinone has emerged as a promising therapeutic agent due to its ability to attenuate inflammatory responses.[1][2][3] Its multifaceted mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of critical intracellular signaling pathways. This guide will delve into the core molecular interactions of cryptotanshinone, providing a technical foundation for its further investigation and potential clinical application.

Core Anti-Inflammatory Mechanisms of Cryptotanshinone

Cryptotanshinone exerts its anti-inflammatory effects by targeting several key signaling cascades that are central to the inflammatory response. These include the NF-κB, MAPK, JAK/STAT, and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Cryptotanshinone has been shown to significantly inhibit the NF-κB pathway.[1][7][8] It can suppress the phosphorylation of IκB-α and the p65 subunit of NF-κB, thereby preventing its nuclear translocation.[7] This inhibitory action is partly mediated through the upstream Toll-like receptor 4 (TLR4) signaling pathway, where cryptotanshinone can reduce the expression of TLR4 and CD14.[9]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. Cryptotanshinone has demonstrated the ability to modulate these pathways, although its effects can be context-dependent.[1] In some inflammatory models, it inhibits the phosphorylation of p38 and ERK1/2.[1][10] In other contexts, such as cancer cell death, it can activate p38 and JNK while inhibiting Erk1/2.[11] This suggests a nuanced role for cryptotanshinone in regulating MAPK signaling, potentially contributing to both its anti-inflammatory and anti-cancer properties.

Suppression of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a primary signaling route for numerous cytokines and growth factors.[12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Cryptotanshinone has been shown to inhibit the JAK/STAT pathway, particularly by reducing the phosphorylation of JAK2 and STAT3.[12][13] This inhibition leads to the downregulation of STAT3-mediated gene expression, which includes genes involved in cell proliferation and survival.[12][14]

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[15][16] Cryptotanshinone has been identified as a specific inhibitor of the NLRP3 inflammasome.[16] It has been shown to block calcium signaling and the generation of mitochondrial reactive oxygen species (mtROS), which are upstream signals for NLRP3 activation.[16] By inhibiting the NLRP3 inflammasome, cryptotanshinone effectively reduces the secretion of IL-1β and IL-18, key mediators of acute inflammation.[15][16]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of cryptotanshinone have been quantified in numerous studies. The following tables summarize key data on its inhibitory concentrations and effects on pro-inflammatory markers.

Table 1: Inhibitory Concentrations (IC50) of Cryptotanshinone

| Target/Process | Cell Line/System | Stimulus | IC50 Value (µM) | Reference |

| TLR4 Luciferase Reporter Activity | RAW264.7 cells | LPS | 7.2 | [17] |

| mPGES-1 Inhibition | Cell-free assay | - | 1.9 ± 0.4 | [18] |

| 5-LO Inhibition | Cell-free assay | - | 7.1 | [18] |

| Cell Proliferation | Rh30 cells | - | ~5.1 | [19] |

| Cell Proliferation | DU145 cells | - | ~3.5 | [19] |

Table 2: Effects of Cryptotanshinone on Pro-Inflammatory Cytokine and Mediator Production

| Cell Line/Model | Treatment | Effect on Cytokine/Mediator | Quantitative Change | Reference |

| RAW264.7 macrophages | 5µM CTS + LPS | TNF-α | ~56.3% inhibition | [20] |

| RAW264.7 macrophages | 5µM CTS + LPS | IL-1β | ~67.6% inhibition | [20] |

| RAW264.7 macrophages | 5µM CTS + LPS | IL-8 | ~51.7% inhibition | [20] |

| Rat myocardial cells | 2.5-10 µM CTS + Ang II | TNF-α | Dose-dependent decrease | [4] |

| Rat myocardial cells | 2.5-10 µM CTS + Ang II | IL-6 | Dose-dependent decrease | [4] |

| ApoE-/- mice | 15-45 mg/kg/day CTS | Serum IL-1β, IL-6, TNF-α | Significant reduction | [21] |

Detailed Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of cryptotanshinone (or vehicle control) for 1 hour. Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4][17]

-

Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., IκB-α, p65 NF-κB, p38, ERK, JNK, STAT3) by Western blotting.[7][17]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells to quantify the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) using qRT-PCR.[20]

-

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of compounds.[22][23][24][25][26]

-

Animals: Male Sprague-Dawley rats or BALB/c mice are typically used.

-

Treatment: Animals are randomly divided into groups (e.g., control, vehicle, cryptotanshinone-treated, positive control like indomethacin). Cryptotanshinone is administered orally or intraperitoneally at various doses 1 hour before the carrageenan injection.

-

Induction of Edema: A 1% solution of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[23] The left hind paw is injected with saline as a control.

-

Measurement of Paw Edema: Paw volume or thickness is measured at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

-

Histological and Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological examination (to assess inflammatory cell infiltration) and biochemical analysis (e.g., measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration, and cytokine levels).[7]

Conclusion

Cryptotanshinone demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, JAK/STAT, and the NLRP3 inflammasome. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future research should focus on its pharmacokinetic and pharmacodynamic properties in more complex disease models to pave the way for its potential clinical application in the treatment of inflammatory diseases.

References

- 1. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of cryptotanshinone on the expression levels of inflammatory factors in myocardial cells caused by Ang II and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]

- 6. Neocryptotanshinone inhibits lipopolysaccharide-induced inflammation in RAW264.7 macrophages by suppression of NF-κB and iNOS signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of cryptotanshinone on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cryptotanshinone suppressed inflammatory cytokines secretion in RAW264.7 macrophages through inhibition of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cryptotanshinone inhibits LPS-induced proinflammatory mediators via TLR4 and TAK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryptotanshinone Inhibits Bladder Cancer Cell Malignant Progression in a Lipopolysaccharide-Induced Inflammatory Microenvironment through NLRP3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cryptotanshinone specifically suppresses NLRP3 inflammasome activation and protects against inflammasome-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cryptotanshinone protects dextran sulfate sodium-induced experimental ulcerative colitis in mice by inhibiting intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cryptotanshinone, an orally bioactive herbal compound from Danshen, attenuates atherosclerosis in apolipoprotein E‐deficient mice: role of lectin‐like oxidized LDL receptor‐1 (LOX‐1) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. Carrageenan-induced rat paw edema model: Significance and symbolism [wisdomlib.org]

- 26. researchgate.net [researchgate.net]

Physicochemical Properties of Cryptotanshinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptotanshinone (B1669641), a major bioactive diterpenoid quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] These activities, which include anti-cancer, anti-inflammatory, and neuroprotective effects, are intrinsically linked to its unique physicochemical properties.[2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cryptotanshinone, detailed experimental protocols for their determination, and a visualization of its key signaling pathways to support further research and drug development endeavors.

Core Physicochemical Data

The fundamental physicochemical properties of Cryptotanshinone are summarized in the tables below for easy reference and comparison.

Table 1: General and Structural Properties

| Property | Value | Source |

| Chemical Name | 1,2,6,7,8,9-hexahydro-1,6,6-trimethyl-(R)-phenanthro[1,2-b]furan-10,11-dione | [1] |

| Common Names | Cryptotanshinon, Tanshinone C | [1] |

| CAS Registry Number | 35825-57-1 | [1] |

| Molecular Formula | C₁₉H₂₀O₃ | [1][3] |

| Molecular Weight | 296.36 g/mol [1][3], 296.39 g/mol [4], 296.4 g/mol [5] | Various |

| Appearance | Orange-brown powder[1], Orange needle-like crystals[4] | [1][4] |

Table 2: Physicochemical Parameters

| Parameter | Value | Source |

| Melting Point | 184 °C[1][3], 192 °C[6] | [1][3][6] |

| pKa | 4.9 | [4][7] |

| LogP (Octanol-Water Partition Coefficient) | 3.44 | [4] |

Table 3: Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble[1][3], Slightly soluble (0.00976 mg/mL)[4][7] | [1][3][4][7] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][4] |

| Methanol (B129727) | Soluble | [1][4] |

| Ethanol | Soluble | [1][4] |

| Chloroform | Soluble | [1][4] |

| Ether | Soluble | [1][4] |

Note: The solubility of Cryptotanshinone is pH-dependent, with a significant increase in alkaline conditions (pH 10-12).[1][3]

Table 4: Spectroscopic Data

| Technique | Key Data Points | Source |